2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol -

2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol

Catalog Number: EVT-3908808
CAS Number:
Molecular Formula: C21H31N3O
Molecular Weight: 341.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically those containing the T790M mutation. [] It exhibits high potency and selectivity for these mutant EGFRs while sparing wild-type EGFR, leading to reduced side effects. [] This compound has demonstrated promising anticancer activity in preclinical studies. []

PF-06747775

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor designed to target oncogenic EGFR mutants, including the T790M mutation commonly associated with resistance to first-generation EGFR inhibitors. [] This compound demonstrates significant potency against four common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del). [] Importantly, PF-06747775 exhibits selectivity for these mutant forms over wild-type EGFR and possesses favorable pharmacokinetic properties, making it suitable for clinical development. [] This compound is currently under evaluation in Phase I clinical trials for EGFR-driven non-small cell lung cancer. []
  • Relevance: Similar to PF-06459988, PF-06747775 also contains a substituted pyrazole ring within its structure, further emphasizing the significance of this motif in targeting EGFR. [] The presence of a substituted pyrazole ring in both PF-06747775 and the target compound, 2-[{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol, suggests that the target compound may also possess biological activity related to EGFR inhibition or other kinase pathways where pyrazole-containing molecules are known to interact.

AZD4205

  • Compound Description: AZD4205 is a highly potent and selective inhibitor of Janus kinase 1 (JAK1). [] This compound disrupts the JAK/STAT signaling pathway, specifically inhibiting the phosphorylation of STAT3, a process often implicated in resistance to existing cancer therapies. [] AZD4205 exhibits favorable pharmacokinetic properties and demonstrates enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor, in preclinical non-small cell lung cancer models. []
  • Relevance: Both AZD4205 and the target compound, 2-[{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol, incorporate a substituted pyrazole ring within their chemical structures. [] This common structural feature suggests that 2-[{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol might also exhibit biological activities related to JAK1 inhibition or other signaling pathways where pyrazole-containing compounds play a significant role.

GDC-0994

  • Compound Description: GDC-0994 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [] Targeting the RAS/RAF/MEK/ERK signaling pathway, GDC-0994 aims to overcome resistance mechanisms that frequently emerge with RAF and MEK inhibitors by simultaneously targeting multiple nodes within this pathway. [] GDC-0994 has shown promising results in preclinical studies and is currently in early clinical development for cancer treatment. []
  • Relevance: GDC-0994, like the target compound 2-[{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol, contains a substituted pyrimidine ring as a key structural element. [] This shared motif highlights the relevance of pyrimidine-based compounds in medicinal chemistry, particularly in the development of kinase inhibitors like GDC-0994. The structural similarity suggests that 2-[{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol might exhibit biological activities related to ERK1/2 inhibition or other kinase-dependent pathways.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This class of compounds represents a series of central nervous system depressants. [] These compounds exhibit a range of pharmacological effects, including potential anticonvulsant and antipsychotic properties, with low acute toxicity profiles. [] Structure-activity relationship studies within this class have identified specific substitutions on the pyrazole and aryl rings that contribute to enhanced potency and selectivity for desired pharmacological effects. []
  • Relevance: The (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series shares a core pyrazole structure with the target compound, 2-[{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol. [] This structural similarity, specifically the presence of the pyrazole ring, suggests that the target compound might also exhibit biological activities related to the central nervous system. Further investigation into the target compound's potential for CNS activity, such as anticonvulsant or anxiolytic effects, could provide valuable insights into its pharmacological profile.

Properties

Product Name

2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol

IUPAC Name

2-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl-ethylamino]ethanol

Molecular Formula

C21H31N3O

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C21H31N3O/c1-3-24(13-14-25)16-20-15-23(2)22-21(20)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h9-12,15,17,25H,3-8,13-14,16H2,1-2H3

InChI Key

DPSGBHLDANYYSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC1=CN(N=C1C2=CC=C(C=C2)C3CCCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.